Ethyl iopanoate

Übersicht

Beschreibung

Ethyl iopanoate is a chemical compound that belongs to the iopanoic acid family. It is a colorless liquid that is commonly used in scientific research as a contrast agent for medical imaging. Ethyl iopanoate is synthesized through a series of chemical reactions, which will be discussed in This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In this paper, we will delve into the synthesis method of ethyl iopanoate, its scientific research applications, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Additionally, we will list several future directions for further research.

Wirkmechanismus

Ethyl iopanoate works by increasing the density of the tissues it comes into contact with. This increased density leads to a higher contrast between the tissues and surrounding structures, making it easier to visualize them on medical images. Ethyl iopanoate is also known to bind to proteins in the blood, which can affect its distribution and elimination from the body.

Biochemische Und Physiologische Effekte

Ethyl iopanoate has been shown to have minimal physiological effects on the body. It is rapidly eliminated from the body through the kidneys and does not accumulate in tissues. However, some studies have suggested that ethyl iopanoate may cause mild allergic reactions in some patients. These reactions are typically mild and include symptoms such as rash, itching, and nausea.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl iopanoate has several advantages for lab experiments. It is a safe and effective contrast agent that can be used in a variety of imaging techniques. Additionally, it has a relatively short half-life, which makes it easy to control the timing of imaging studies. However, there are some limitations to the use of ethyl iopanoate in lab experiments. It is not suitable for all imaging techniques, and its use may be restricted in certain patient populations, such as those with renal impairment.

Zukünftige Richtungen

There are several areas of future research that could be explored in relation to ethyl iopanoate. One potential direction is the development of new contrast agents that have improved safety profiles and efficacy. Additionally, research could be conducted to investigate the long-term effects of contrast agents on the body, particularly in patients with chronic medical conditions. Finally, studies could be conducted to explore the use of ethyl iopanoate in new imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Conclusion

In conclusion, ethyl iopanoate is a chemical compound that is widely used in scientific research as a contrast agent for medical imaging. It is synthesized through a series of chemical reactions and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. While ethyl iopanoate has several advantages for lab experiments, there are also limitations to its use. However, with continued research, it is likely that new and improved contrast agents will be developed that will further enhance our ability to diagnose and treat medical conditions.

Wissenschaftliche Forschungsanwendungen

Ethyl iopanoate is widely used in scientific research as a contrast agent for medical imaging. It is commonly used in computed tomography (CT) scans, magnetic resonance imaging (MRI), and ultrasound imaging. Ethyl iopanoate is used to enhance the visibility of internal organs and tissues, making it easier for doctors to diagnose various medical conditions. Additionally, ethyl iopanoate is used in research studies to investigate the physiological and biochemical effects of contrast agents on the body.

Eigenschaften

CAS-Nummer |

100850-30-4 |

|---|---|

Produktname |

Ethyl iopanoate |

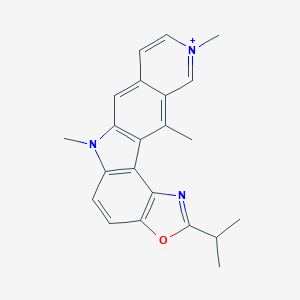

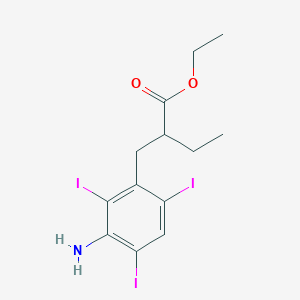

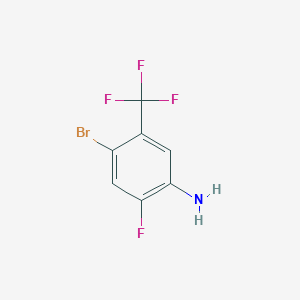

Molekularformel |

C13H16I3NO2 |

Molekulargewicht |

598.98 g/mol |

IUPAC-Name |

ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |

InChI |

InChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3 |

InChI-Schlüssel |

OBQUJIRCCAHNMD-UHFFFAOYSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |

Kanonische SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |

Synonyme |

ethyl iopanoate ethyl iopanoate, 131I-labeled |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)